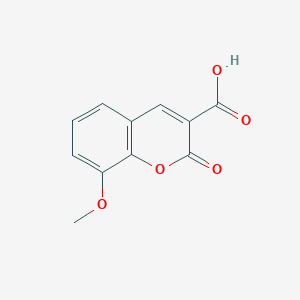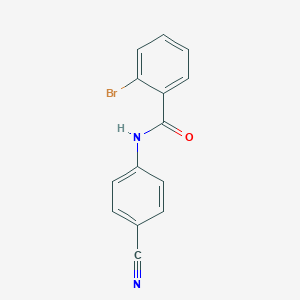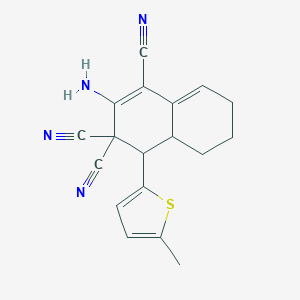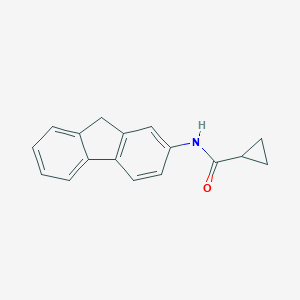
N-(9H-fluoren-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)cyclopropanecarboxamide, also known as FCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FCPA is a cyclopropane derivative that has been synthesized and studied for its potential as a pharmacological tool to regulate the activity of certain receptors in the brain.
Aplicaciones Científicas De Investigación
N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been studied extensively for its potential as a pharmacological tool to regulate the activity of certain receptors in the brain. Specifically, N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been shown to be a selective antagonist of the GABA (A) receptor, which is a major inhibitory receptor in the brain. This makes N-(9H-fluoren-2-yl)cyclopropanecarboxamide a valuable tool for studying the role of GABA (A) receptors in various physiological processes.
Mecanismo De Acción
N-(9H-fluoren-2-yl)cyclopropanecarboxamide acts as a competitive antagonist of the GABA (A) receptor, which means that it binds to the receptor and blocks the binding of the neurotransmitter GABA. This leads to a decrease in the inhibitory activity of the receptor, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
The effects of N-(9H-fluoren-2-yl)cyclopropanecarboxamide on neuronal activity and behavior have been studied in various animal models. Studies have shown that N-(9H-fluoren-2-yl)cyclopropanecarboxamide can induce seizures in mice, which suggests that it may have pro-convulsant effects. Additionally, N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been shown to affect various physiological processes, including motor coordination and anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(9H-fluoren-2-yl)cyclopropanecarboxamide in lab experiments is its selectivity for the GABA (A) receptor. This allows researchers to specifically study the role of this receptor in various physiological processes. However, one limitation of using N-(9H-fluoren-2-yl)cyclopropanecarboxamide is its potential pro-convulsant effects, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(9H-fluoren-2-yl)cyclopropanecarboxamide. One direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, N-(9H-fluoren-2-yl)cyclopropanecarboxamide could be used to study the role of GABA (A) receptors in various disease states, such as epilepsy and anxiety disorders. Finally, the development of new analogs of N-(9H-fluoren-2-yl)cyclopropanecarboxamide could lead to the discovery of even more selective and potent antagonists of the GABA (A) receptor.
Métodos De Síntesis
The synthesis of N-(9H-fluoren-2-yl)cyclopropanecarboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 9H-fluorene with ethyl chloroformate to form ethyl 9H-fluorene-2-carboxylate. This intermediate is then reacted with cyclopropanecarbonyl chloride to form N-(9H-fluoren-2-yl)cyclopropanecarboxamide. The final product is purified using column chromatography to obtain a pure sample of N-(9H-fluoren-2-yl)cyclopropanecarboxamide.
Propiedades
Número CAS |
60550-88-1 |
|---|---|
Nombre del producto |
N-(9H-fluoren-2-yl)cyclopropanecarboxamide |
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H15NO/c19-17(11-5-6-11)18-14-7-8-16-13(10-14)9-12-3-1-2-4-15(12)16/h1-4,7-8,10-11H,5-6,9H2,(H,18,19) |
Clave InChI |
YBEXQLBHSRWYMN-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
SMILES canónico |
C1CC1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Otros números CAS |
60550-88-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
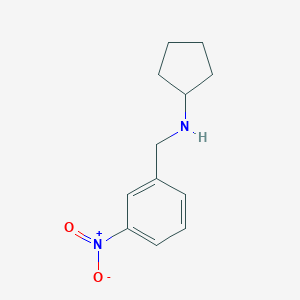
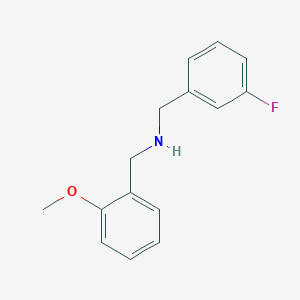

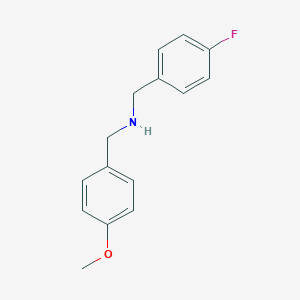
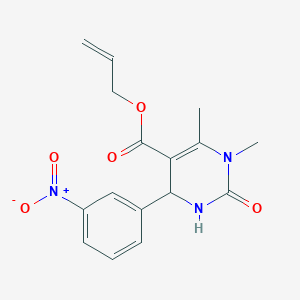
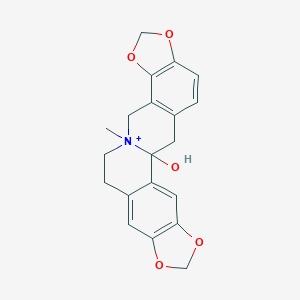
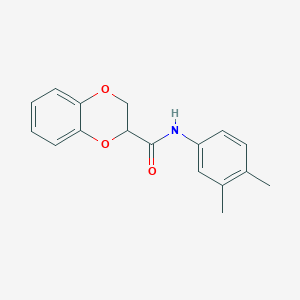


![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
